![molecular formula C13H14N4O B7510058 2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide, commonly known as MTCC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of cyclopropane carboxamides and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of MTCC is not fully understood. However, it has been proposed that MTCC inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal cell membrane integrity and ultimately results in cell death. MTCC has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MTCC has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. MTCC has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, MTCC has been found to have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
MTCC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. It has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, MTCC has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, the synthesis of MTCC can be challenging, and the compound can be expensive to produce.
Future Directions
There are several future directions for the study of MTCC. One potential direction is to further explore its potential as an anti-inflammatory agent. Another potential direction is to investigate its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of MTCC and to identify its molecular targets. Overall, the study of MTCC has the potential to lead to the development of new therapeutic agents for a wide range of diseases.
Synthesis Methods
MTCC can be synthesized by the reaction of 2-methylcyclopropanecarboxylic acid with 4-(1,2,4-triazol-1-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields MTCC as a white crystalline solid with a purity of over 99%.
Scientific Research Applications
MTCC has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and antitumor activities. MTCC has also been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, MTCC has been found to have potential as an anti-inflammatory agent.
properties
IUPAC Name |
2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-6-12(9)13(18)16-10-2-4-11(5-3-10)17-8-14-7-15-17/h2-5,7-9,12H,6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLRAHKVIGZFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
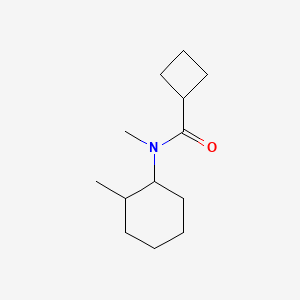
![1-Methyl-3-[(4-pyrazol-1-ylphenyl)methyl]urea](/img/structure/B7510013.png)
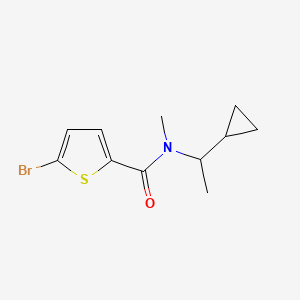
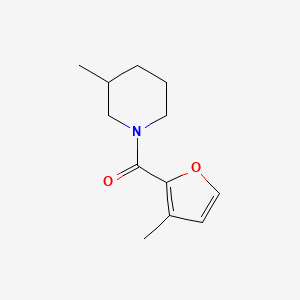
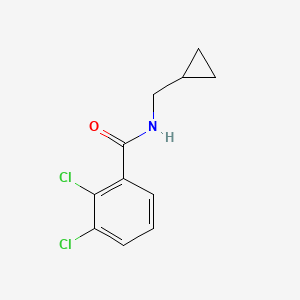

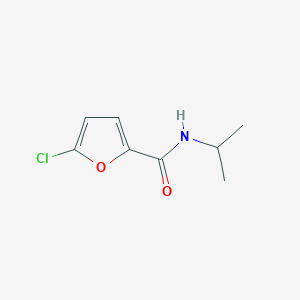
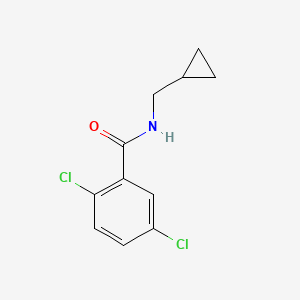
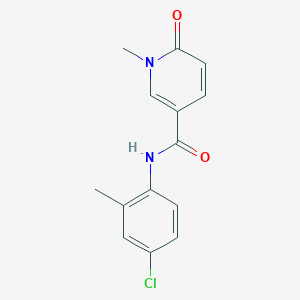
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)